CS5 Peptide
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Overview
Description
Neomycin is an aminoglycoside antibiotic that exhibits bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli. It is generally ineffective against Gram-positive bacilli and anaerobic Gram-negative bacilli . Neomycin was discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University . It is produced naturally by the bacterium Streptomyces fradiae . Neomycin is commonly used in topical and oral formulations, including creams, ointments, and eyedrops .
Preparation Methods
Neomycin is synthesized through the fermentation of the actinomycete Streptomyces fradiae . The fermentation process requires specific nutrient conditions in either stationary or submerged aerobic conditions. The compound is then isolated and purified from the bacterium . Industrial production involves cultivating the bacterium under controlled conditions, followed by extraction and purification of neomycin from the fermentation broth .
Chemical Reactions Analysis
Neomycin undergoes various chemical reactions, including:
Acetylation: During fermentation, acetylation of neomycin A, B, and C occurs, resulting in lower antibiotic potency.
Oxidation: Neomycin can be oxidized to form various degradation products.
Common reagents and conditions used in these reactions include acids for hydrolysis and acetylating agents for acetylation. The major products formed from these reactions are neomycin A, neobiosamine B, and neobiosamine C .
Scientific Research Applications
Neomycin has a wide range of scientific research applications:
Mechanism of Action
Neomycin exerts its effects by binding to the 30S ribosomal subunit of susceptible bacteria, disrupting the normal process of bacterial protein synthesis . This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . Neomycin’s molecular targets include the 16S ribosomal RNA region of the 30S ribosomal subunit .
Comparison with Similar Compounds
Neomycin belongs to the aminoglycoside class of antibiotics, which includes other compounds such as:
- Gentamicin
- Tobramycin
- Amikacin
- Streptomycin
Neomycin is unique in its structure, containing two or more amino sugars connected by glycosidic bonds . Unlike some other aminoglycosides, neomycin is not absorbed from the gastrointestinal tract, making it suitable for topical and oral applications . Additionally, neomycin B and neomycin C are stereoisomers, differing by only one stereocenter .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H158N28O34/c1-11-54(8)86(131-92(154)65(28-32-77(109)138)123-103(165)87(55(9)12-2)132-93(155)67(31-35-82(145)146)121-90(152)64(29-33-80(141)142)118-78(139)46-108)101(163)115-49-79(140)119-70(42-59-47-112-50-116-59)98(160)133-88(56(10)13-3)105(167)134-37-15-18-75(134)100(162)122-63(17-14-36-114-107(110)111)89(151)120-66(30-34-81(143)144)91(153)127-73(45-84(149)150)99(161)130-85(53(6)7)102(164)128-72(44-83(147)148)97(159)125-69(40-57-20-24-61(136)25-21-57)95(157)126-71(43-60-48-113-51-117-60)96(158)124-68(39-52(4)5)94(156)129-74(41-58-22-26-62(137)27-23-58)104(166)135-38-16-19-76(135)106(168)169/h20-27,47-48,50-56,63-76,85-88,136-137H,11-19,28-46,49,108H2,1-10H3,(H2,109,138)(H,112,116)(H,113,117)(H,115,163)(H,118,139)(H,119,140)(H,120,151)(H,121,152)(H,122,162)(H,123,165)(H,124,158)(H,125,159)(H,126,157)(H,127,153)(H,128,164)(H,129,156)(H,130,161)(H,131,154)(H,132,155)(H,133,160)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,168,169)(H4,110,111,114)/t54-,55-,56-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOURHLUOZIONB-YJYJPCDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H158N28O34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2380.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107978-81-4 |
Source
|
Record name | CS5 Peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107978814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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